molecular formula C11H18O4 B13841260 Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate

Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate

Cat. No.: B13841260
M. Wt: 214.26 g/mol
InChI Key: GYGMOLHWGMLEGA-SOFGYWHQSA-N
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Description

Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate is an organic compound with a complex structure that includes an ester functional group and an isopropylidene-protected diol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate typically involves multiple steps. One common method starts with the preparation of ethyl (E)-4-hydroxy-2-pentenoate, which is then subjected to various reactions to introduce the isopropylidene-protected diol and the methyl group at the appropriate positions . The reaction conditions often involve the use of organometallic reagents, such as Grignard reagents, and protection-deprotection strategies to achieve the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is typically achieved through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the ester and isopropylidene-protected diol groups, which can participate in various transformations. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl (E)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylprop-2-enoate

InChI

InChI=1S/C11H18O4/c1-5-13-10(12)8(2)6-9-7-14-11(3,4)15-9/h6,9H,5,7H2,1-4H3/b8-6+

InChI Key

GYGMOLHWGMLEGA-SOFGYWHQSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1COC(O1)(C)C)/C

Canonical SMILES

CCOC(=O)C(=CC1COC(O1)(C)C)C

Origin of Product

United States

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